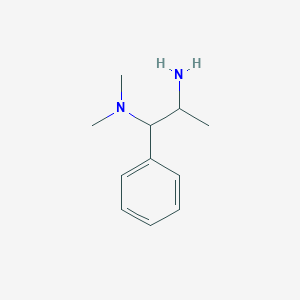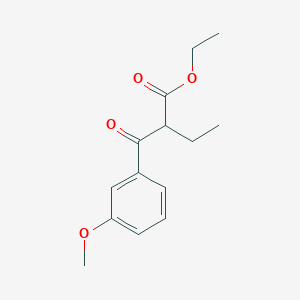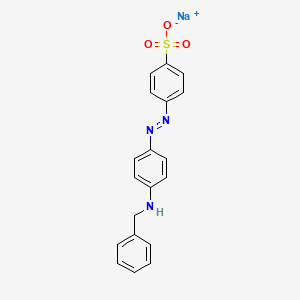
Benzyl orange
概要
説明
Benzyl Orange is a chemical compound with the molecular formula C19H16N3NaO3S . It is commonly used in analytical chemistry, particularly in the determination of the pH of solutions.
Molecular Structure Analysis
The molecular structure of Benzyl Orange consists of an ester functional group where the acetate (CH3COO-) is attached to the benzyl group (C6H5CH2-) . The molecular weight of Benzyl Orange is 389.40 g/mol .
Physical And Chemical Properties Analysis
Benzyl Orange appears as an orange to brown powder or crystal . It has a maximum absorption wavelength of 432.0 to 438.0 nm in water . It is soluble in water .
科学的研究の応用
Authentication of Essential Oils
Benzyl orange can be used as a marker in the detection of dilution or adulteration of essential oils, such as lemon essential oil, with substances like isopropyl myristate (IPM) and benzyl alcohol (BnOH). This application is crucial for maintaining the authenticity and quality of essential oils in the market .
Chemical Synthesis and Material Science
In the field of chemical synthesis, Benzyl orange may serve as a reagent or a pH indicator due to its color-changing properties under different pH conditions. Material scientists could use it in the development of new materials with specific colorimetric properties .
Green Technology and Extraction Processes
Benzyl orange could potentially be involved in subcritical water extraction (SWE) processes as an indicator or facilitator for the extraction of valuable compounds from organic materials, such as orange peels, which are often considered waste .
Analytical Chemistry
Due to its specific absorbance properties, Benzyl orange can be used in analytical chemistry for spectrophotometric analysis, helping in the quantification and identification of substances within a mixture .
Antimicrobial Applications
Research into natural preservatives has explored the use of orange peel extracts. While not directly stated, Benzyl orange could be investigated for its antimicrobial properties, potentially serving as a natural preservative in food and beverages .
Safety and Hazards
Benzyl Orange, like other chemical compounds, should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
将来の方向性
While specific future directions for Benzyl Orange are not mentioned in the search results, the valorization of orange peels and pomaces can be carried out using green extraction methods with high quantities and qualities of extracts . Therefore, the extract can be used for health and wellness products . This suggests potential future directions for the use of Benzyl Orange and similar compounds derived from orange by-products.
特性
IUPAC Name |
sodium;4-[[4-(benzylamino)phenyl]diazenyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S.Na/c23-26(24,25)19-12-10-18(11-13-19)22-21-17-8-6-16(7-9-17)20-14-15-4-2-1-3-5-15;/h1-13,20H,14H2,(H,23,24,25);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCBNZLRTUKUAQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N3NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzylorange | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Benzyl Orange interact with electrolytes in aqueous solutions, and what are the implications of these interactions?
A1: Benzyl Orange, an amphiphilic azo-dye sulfonate, exhibits specific interactions with electrolytes in aqueous solutions. Research indicates that the effectiveness of different electrolytes in influencing Benzyl Orange's spectral properties doesn't strictly follow lyotropic series or "salting-out power" trends []. Instead, the observed order of effectiveness correlates with the association constants of Benzyl Orange anions with the added cations []. This suggests that ion-pair formation between the dye anion and the electrolyte cations plays a significant role in these interactions. This understanding is crucial for predicting and manipulating the behavior of Benzyl Orange in various applications, such as spectrophotometric analysis.
Q2: What is the significance of ion-pair formation in the context of Benzyl Orange's interaction with electrolytes?
A2: Ion-pair formation is crucial in understanding how Benzyl Orange, particularly its anionic form, interacts with electrolytes. Studies have shown that the effectiveness of electrolytes in influencing Benzyl Orange's spectral behavior directly correlates with the association constants for ion-pair formation between the dye's anions and the added cations []. This suggests that stronger ion pairing leads to more pronounced spectral shifts. This phenomenon is attributed to competitive hydration, where the electrolyte ions and the dye molecules compete for water molecules, influencing the dye's aggregation and, consequently, its spectral properties [].
Q3: Can Benzyl Orange be used as a template for fabricating specific microstructures?
A3: Yes, Benzyl Orange has shown promise as a template for creating specific microstructures, particularly hollow polypyrrole (PPy) structures. Researchers have successfully fabricated hollow PPy Y-junctions and capsules using Benzyl Orange precipitates as reactive templates []. The morphology of these structures can be controlled by adjusting factors like pH, oxidant addition rate, and reaction temperature during the polymerization process []. This highlights Benzyl Orange's utility in material science and nanotechnology, particularly for creating controlled-shape microstructures for various applications.
Q4: Are there any analytical methods for quantifying Benzyl Orange?
A4: While the provided abstracts don't delve into specific analytical methods for quantifying Benzyl Orange itself, they highlight its use in analytical chemistry. For instance, Benzyl Orange forms a chloroform-soluble ion-pair complex with Metoprolol tartrate, exhibiting an absorption maximum at 401 nm []. This property allows for the spectrophotometric determination of Metoprolol tartrate in pharmaceutical formulations []. This example illustrates how Benzyl Orange's interactions and properties can be leveraged for developing sensitive and specific analytical methods for various compounds.
Q5: How does Benzyl Orange contribute to research on light-induced anisotropy and gyrotropy?
A5: Benzyl Orange, when incorporated into polymeric matrices, exhibits significant changes in its polarization properties under the influence of light []. This property makes it valuable for studying light-induced anisotropy and gyrotropy. Researchers have demonstrated that the effective anisotropy of Benzyl Orange-based recording media can be significantly influenced by the acidity of the solvent used in its preparation []. This highlights Benzyl Orange's potential as a material for developing optical devices and sensors that respond to light and changes in acidity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



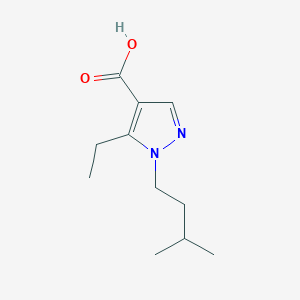
![[4-(4-Cyclopropylpiperazin-1-yl)phenyl]methanol](/img/structure/B1526799.png)
![1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine](/img/structure/B1526800.png)
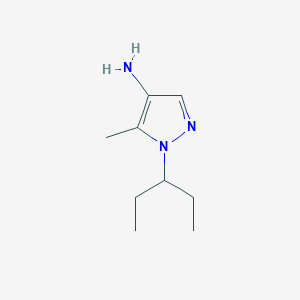

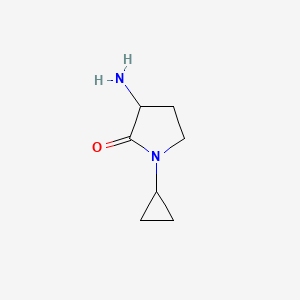
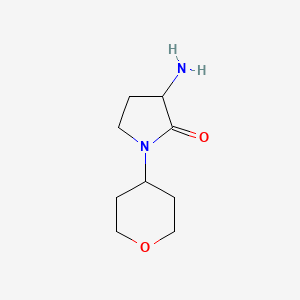

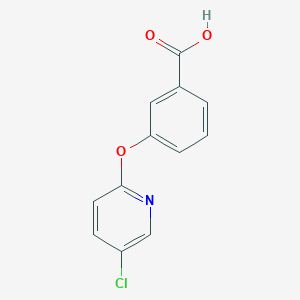

![2-{3-[(Methylcarbamoyl)methoxy]phenyl}acetic acid](/img/structure/B1526815.png)
![2-[3-(Pyridin-4-ylmethoxy)phenyl]acetic acid](/img/structure/B1526816.png)
